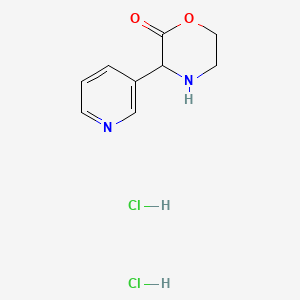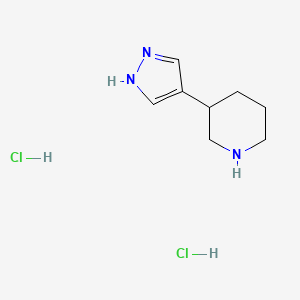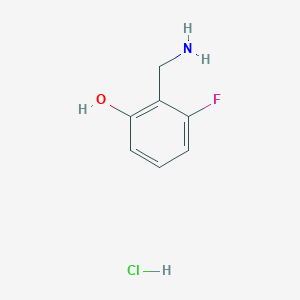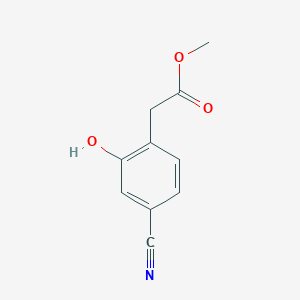
2-(4-Ciano-2-hidroxifenil)acetato de metilo
Descripción general
Descripción
Methyl 2-(4-cyano-2-hydroxyphenyl)acetate: is an organic compound with the molecular formula C10H9NO3 . It is a derivative of phenylacetic acid, featuring a cyano group and a hydroxy group on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
Methyl 2-(4-cyano-2-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-(4-cyano-2-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(4-cyano-2-hydroxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 2-(4-cyano-2-hydroxyphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(4-cyano-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of methyl 2-(4-cyano-2-oxophenyl)acetate.
Reduction: Formation of methyl 2-(4-aminomethyl-2-hydroxyphenyl)acetate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Mecanismo De Acción
The mechanism by which methyl 2-(4-cyano-2-hydroxyphenyl)acetate exerts its effects depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes or receptors, to modulate biochemical pathways. The presence of the cyano and hydroxy groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
- Methyl 2-(2-hydroxyphenyl)acetate
- Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
Comparison: Methyl 2-(4-cyano-2-hydroxyphenyl)acetate is unique due to the presence of both a cyano group and a hydroxy group on the aromatic ring. This combination of functional groups imparts distinct reactivity and potential biological activity compared to its analogs. For example, the cyano group can participate in nucleophilic addition reactions, while the hydroxy group can undergo oxidation or substitution reactions, providing a versatile platform for chemical modifications.
Propiedades
IUPAC Name |
methyl 2-(4-cyano-2-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)5-8-3-2-7(6-11)4-9(8)12/h2-4,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVLPOJNMZPYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



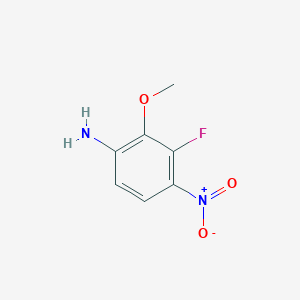
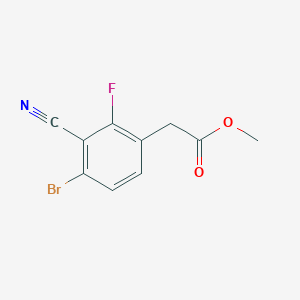
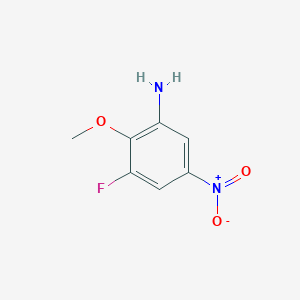
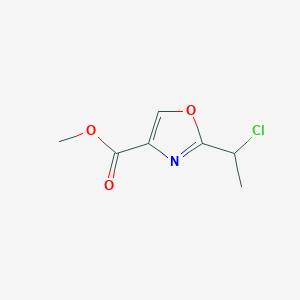
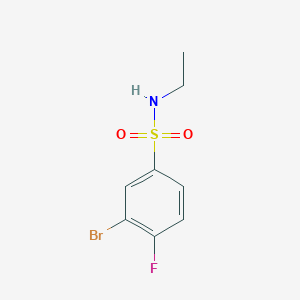
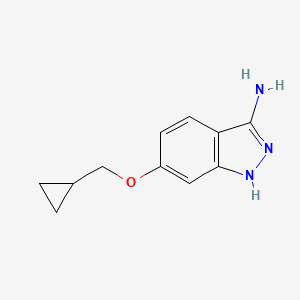
![Spiro[2.4]heptan-4-amine hydrochloride](/img/structure/B1450223.png)

![{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B1450226.png)
